![molecular formula C8H9NO B1210151 3,4-Dihydro-2H-1,4-benzoxazine CAS No. 5735-53-5](/img/structure/B1210151.png)
3,4-Dihydro-2H-1,4-benzoxazine
Overview
Description
3,4-Dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C8H9NO . It is used as a pharmaceutical intermediate . It has been studied for its pesticidal, especially antifeedant and antifungal, as well as pharmacological activities .
Synthesis Analysis
The synthesis of 3,4-dihydro-1,4-benzoxazine derivatives can be achieved via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . Another method involves the use of a chiral phosphoric acid (CPA) to catalyze a transition metal/oxidant free synthesis of chiral 2 H -1,4-benzoxazines through enantioselective desymmetrization of prochiral oxetanes .Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-1,4-benzoxazine involves a benzene ring fused with a 1,4-oxazine ring . The 1,4-oxazine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving 3,4-Dihydro-2H-1,4-benzoxazine primarily include the ring-opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization . This reaction proceeds in a stepwise fashion and results in excellent enantio- and diastereospecificity .Physical And Chemical Properties Analysis
3,4-Dihydro-2H-1,4-benzoxazine is a solid compound with a molecular weight of 135.16 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 250.6±20.0 °C at 760 mmHg . The compound is clear pale yellow to yellow in appearance .Scientific Research Applications
Synthesis of Biologically Active Molecules
Benzomorpholine structures are integral in the synthesis of various biologically active molecules. Their incorporation into pharmaceuticals is due to the morpholine ring’s ability to mimic the pharmacophore of many natural products . The synthesis often involves starting from 1,2-amino alcohols and progresses through a series of coupling, cyclization, and reduction reactions.
Development of EZH2 Inhibitors
In cancer research, specifically targeting non-small cell lung cancer (NSCLC), benzomorpholine derivatives have been synthesized and evaluated as inhibitors of EZH2, a histone lysine methyltransferase . These compounds have shown promise in reducing EZH2 expression and causing cell cycle arrest, which is crucial in the development of anticancer therapies.
Solid-Phase Synthesis Techniques
Benzomorpholine frameworks are also synthesized using solid-phase synthesis techniques, which offer advantages in the form of high throughput and ease of purification . This method is particularly useful in the rapid generation of compound libraries for drug discovery.
Radiolabeled Compounds for Drug Metabolism Studies
The synthesis of 14C-labeled benzomorpholine is significant for preclinical in vitro and in vivo drug metabolism studies . These radiolabeled compounds are essential for understanding the pharmacokinetics and metabolic pathways of potential drugs.
Heterocyclic System Synthesis
Benzomorpholine derivatives are used to create new heterocyclic systems that can serve as key intermediates in the synthesis of more complex molecules . This application is vital in the field of medicinal chemistry for the development of new therapeutic agents.
Transition Metal Catalysis
Recent advances in the synthesis of benzomorpholine involve transition metal catalysis, which allows for more efficient and stereoselective reactions . This approach is particularly important in the synthesis of enantiomerically pure compounds, which are often required for biological activity.
Safety and Hazards
3,4-Dihydro-2H-1,4-benzoxazine is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The promising biological properties of 3,4-Dihydro-2H-1,4-benzoxazine have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . Future research may focus on exploring these synthetic strategies and studying the potential applications of these compounds in various fields .
Mechanism of Action
Target of Action
Benzomorpholine, also known as 3,4-dihydro-2H-benzo[b][1,4]oxazine or 3,4-Dihydro-2H-1,4-benzoxazine, has been identified as an inhibitor of the enzyme EZH2 . EZH2, or Enhancer of Zeste Homolog 2, is a histone lysine methyltransferase that plays a crucial role in cancer aggressiveness, metastasis, and prognosis .
Mode of Action
It has been suggested that benzomorpholine can reduce the expression of ezh2 in intact cells . This interaction with EZH2 and the resulting changes could potentially influence the progression of diseases such as cancer .
Biochemical Pathways
EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which catalyzes the methylation of histone 3 lysine 27 (H3K27) . This methylation is an epigenetic mark that leads to the transcriptional repression and silencing of target genes . By inhibiting EZH2, Benzomorpholine could potentially affect these biochemical pathways and their downstream effects .
Result of Action
The inhibition of EZH2 by Benzomorpholine can lead to a reduction in EZH2 expression in cells . This could potentially result in cell arrest in the G2/M phase . The molecular and cellular effects of Benzomorpholine’s action could therefore have significant implications for the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of Benzomorpholine could be influenced by various environmental factors. These could include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins. Specific studies on the influence of environmental factors on the action of benzomorpholine are currently lacking .
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLORWPBJZEGBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342856 | |
Record name | Benzomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-1,4-benzoxazine | |
CAS RN |
5735-53-5 | |
Record name | Benzomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 3,4-dihydro-2H-1,4-benzoxazine is C8H9NO, and its molecular weight is 135.16 g/mol.
A: Researchers commonly utilize a variety of spectroscopic techniques to characterize these compounds, including:* NMR Spectroscopy: Both 1H NMR and 13C NMR are valuable for determining the structure and studying conformational changes. [] Researchers have investigated conformational interconversion using variable temperature NMR experiments. []* IR Spectroscopy: Useful for identifying functional groups present in the molecule. [, , ]* Mass Spectrometry (ESI-MS): Provides information about the molecular weight and fragmentation patterns. []* X-ray Crystallography: Provides detailed information about the three-dimensional structure, bond lengths, and angles. [, , , ]
A: Studies have revealed that substituents significantly influence the biological activity of these compounds:* Position 2: Substitutions at position 2 with alkyl groups (dimethyl > methyl > dihydro > phenyl) increase antagonistic activity towards serotonin-3 (5-HT3) receptors. [] Introducing a hydroxyl group at position 2 improves water solubility and prolongs the duration of action. []
Position 4: Introducing an aryl group at position 4, particularly with hydroxyl groups on the A and B rings and a para-amino group on the C ring, enhances anticancer activity. []* Position 6: Electron-withdrawing substituents at position 6 are generally preferred for potassium channel activating activity. []* Fused Ring Systems:* Fusing an additional ring to the nitrogen atom of the benzoxazine moiety can influence cardiovascular effects and interactions with imidazoline binding sites. []
ANone: This class of compounds exhibits a diverse range of biological activities, making them promising candidates for various therapeutic areas:
- Serotonin-3 (5-HT3) Receptor Antagonists: Derivatives have shown potent and long-lasting antagonistic activity against 5-HT3 receptors, suggesting potential in treating nausea and vomiting, as well as gastrointestinal disorders like irritable bowel syndrome (IBS). [, ]
- Potassium Channel Activators: Specific derivatives demonstrate strong potassium channel activation, leading to potential as antihypertensive agents. [, , ]
- Anticancer Agents: Novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have shown moderate to good potency against various cancer cell lines, indicating promise for anticancer drug development. []
- Anti-Prion Activity: Certain derivatives, particularly those with a 5,7,8-trimethyl substitution pattern and aryl groups at position 2, have demonstrated the ability to inhibit the formation of the abnormal prion protein (PrPSc) in cellular models of prion disease. This suggests potential as therapeutic agents for these currently incurable neurodegenerative disorders. []
ANone: Numerous synthetic routes have been developed, highlighting the versatility of this class of compounds:
- Palladium-Catalyzed Reactions: Palladium catalysts enable various reactions, including heteroannulation for constructing the benzoxazine core with high regio- and stereoselectivity. [] Researchers have also explored palladium-catalyzed aminohydroxylation of 1,3-dienes for enantioselective synthesis. []
- Copper-Catalyzed Reactions: Copper catalysts are effective in domino ring-opening and Goldberg coupling cyclization reactions, providing efficient access to the target compounds. []
- Phase Transfer Catalysis: This technique facilitates reactions like the ring opening of glycidols or epoxides, followed by cyclization, offering high-yielding and environmentally friendly pathways. [, , , ]
- Solid-Liquid Phase Transfer Catalysis (SL-PTC): Similar to phase transfer catalysis, SL-PTC offers a straightforward method for synthesizing 2-substituted derivatives. [, ]
- Reductive Cyclization: Triethyl phosphite-mediated domino reactions with ω-nitroalkenes allow for the one-pot synthesis of saturated benzoxazines. Microwave irradiation can further enhance efficiency. []
- Intramolecular Gold-Catalyzed Hydroalkoxylation: This method offers an alternative route to 2-alkylidene-3,4-dihydro-2H-1,4-benzoxazines starting from 2-alkynyl-substituted phenols. []
ANone: While specific stability data for all derivatives is limited within these research papers, the presence of various functional groups suggests potential for degradation pathways like oxidation or hydrolysis. Formulation strategies to enhance stability, solubility, or bioavailability might include:
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